

Spectroscopic Data of 2-Bromo-5-fluorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-5-fluorobenzoyl chloride*

Cat. No.: *B050458*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Bromo-5-fluorobenzoyl chloride** (CAS No. 111771-13-2). Due to the limited availability of public experimental spectra for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of **2-Bromo-5-fluorobenzoyl chloride** in synthetic and drug development workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromo-5-fluorobenzoyl chloride**. These predictions are derived from the analysis of similar substituted benzoyl chlorides and related aromatic systems.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.30 - 7.50	dd	$J(H-F) \approx 8-9$, $J(H-H) \approx 3-4$
H-4	7.60 - 7.80	dd	$J(H-H) \approx 8-9$, $J(H-F) \approx 4-5$
H-6	8.00 - 8.20	dd	$J(H-H) \approx 3-4$, $J(H-F) \approx 2-3$

Solvent: $CDCl_3$. Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm).

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	166 - 170
C-1	132 - 136 (d, $J(C-F) \approx 8-10$ Hz)
C-2	120 - 124 (d, $J(C-F) \approx 25-30$ Hz)
C-3	118 - 122 (d, $J(C-F) \approx 20-25$ Hz)
C-4	135 - 139 (d, $J(C-F) \approx 8-10$ Hz)
C-5	160 - 164 (d, $J(C-F) \approx 250-260$ Hz)
C-6	130 - 134 (d, $J(C-F) \approx 3-5$ Hz)

Solvent: $CDCl_3$. Chemical shifts are referenced to the solvent peak ($\delta = 77.16$ ppm). "d" indicates a doublet due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
C=O (Acid Chloride)	1770 - 1810	Strong, sharp carbonyl stretch
C-Cl	650 - 850	Stretch
C-Br	500 - 600	Stretch
C-F	1000 - 1400	Stretch
Aromatic C=C	1450 - 1600	Multiple bands
Aromatic C-H	3000 - 3100	Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Predicted Fragment	Description
236/238/240	[M] ⁺	Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹ Br/ ⁸¹ Br ≈ 1:1) and Chlorine (³⁵ Cl/ ³⁷ Cl ≈ 3:1)
201/203	[M-Cl] ⁺	Loss of chlorine radical. Isotopic pattern for Bromine will be present.
173/175	[M-COCl] ⁺	Loss of the benzoyl chloride group. Isotopic pattern for Bromine will be present.
157	[C ₆ H ₃ BrF] ⁺	Fragment corresponding to bromofluorobenzene.

Ionization method: Electron Ionization (EI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.

Experimental Protocols

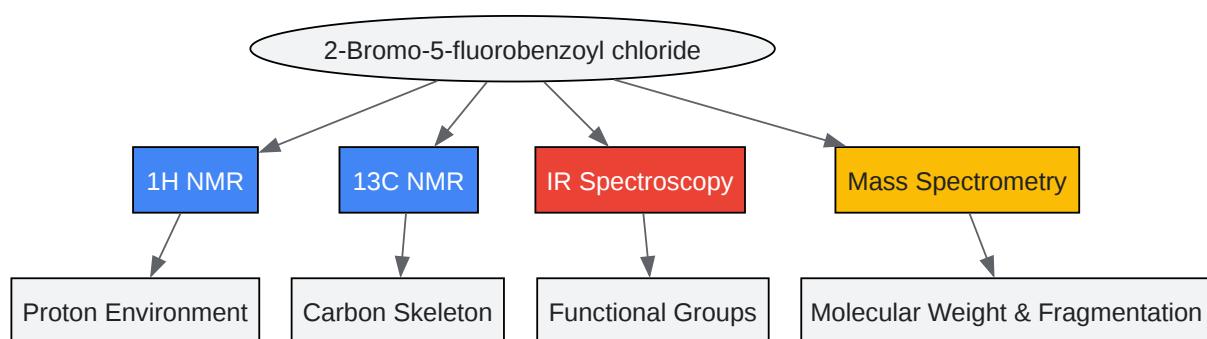
The following are generalized protocols for the acquisition of spectroscopic data for **2-Bromo-5-fluorobenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR to achieve adequate signal intensity.
 - Reference the spectrum to the solvent peak (CDCl_3 at $\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy

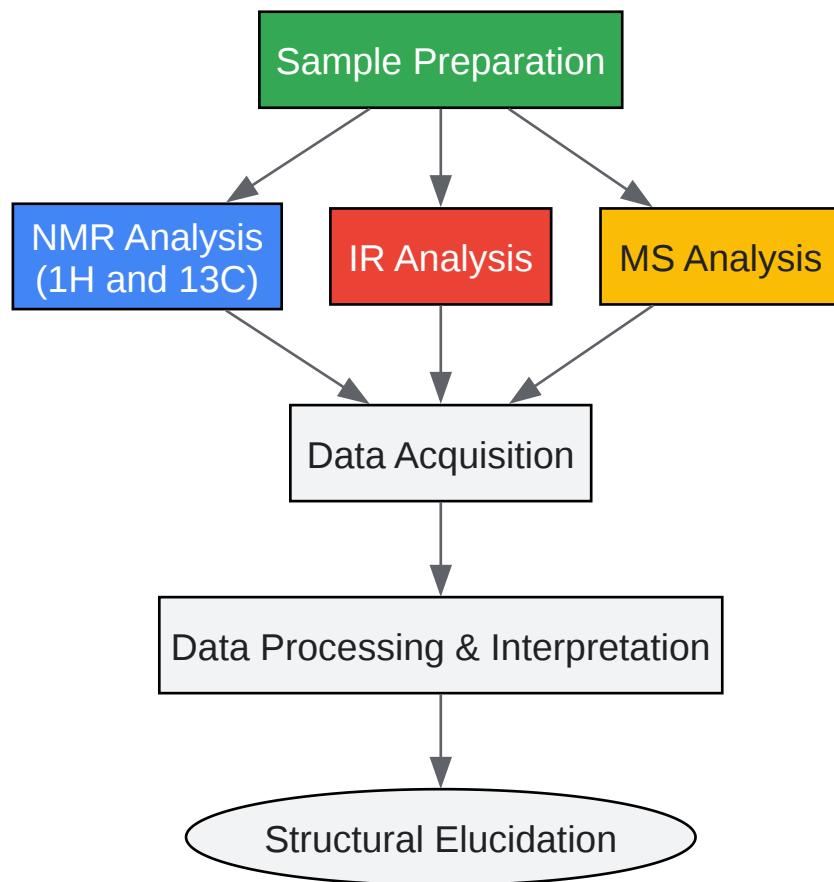
- Sample Preparation: As **2-Bromo-5-fluorobenzoyl chloride** has a low melting point (20-22 °C), it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a suitable solvent (e.g., CCl_4) can be prepared.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure solvent.


- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Acquisition:
 - Introduce the sample into the ion source (e.g., Electron Ionization - EI).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.

Visualizations


Spectroscopic Data Relationship

[Click to download full resolution via product page](#)

Caption: Logical relationship of spectroscopic techniques for molecular characterization.

Generalized Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-5-fluorobenzoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050458#spectroscopic-data-nmr-ir-ms-for-2-bromo-5-fluorobenzoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com